5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene

Description

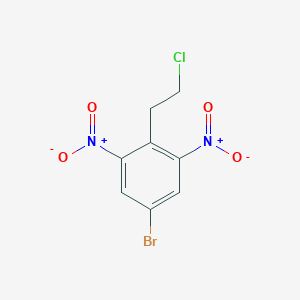

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene (C₆H₃BrClN₂O₄) is a nitroaromatic compound characterized by a benzene ring substituted with bromo, 2-chloroethyl, and two nitro groups at positions 1, 3, and 3.

Properties

IUPAC Name |

5-bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWRMUWTQIQJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CCCl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646655 | |

| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-31-6 | |

| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene typically involves the nitration of 5-Bromo-2-(2-chloroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl side chain, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Products include substituted derivatives where the chlorine atom is replaced by nucleophiles such as hydroxyl or alkoxy groups.

Reduction: Products include 5-Bromo-2-(2-chloroethyl)-1,3-diaminobenzene.

Oxidation: Products include 5-Bromo-2-(2-chloroacetyl)-1,3-dinitrobenzene or 5-Bromo-2-(2-chloroacetic acid)-1,3-dinitrobenzene.

Scientific Research Applications

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of functional materials, including polymers and dyes, due to its electron-withdrawing properties.

Biological Studies: It is employed in studies related to its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicinal Chemistry: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene involves its interaction with biological molecules through its reactive functional groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-chloro-1,3-dinitrobenzene (CAS 51796-82-8)

- Structure : Differs by lacking the 2-chloroethyl group; instead, a chlorine atom is directly attached to the benzene ring.

- Molecular Weight : 214.67 g/mol (vs. ~292.45 g/mol for the target compound, assuming C₆H₃BrClN₂O₄).

- Applications : Used as a precursor in pharmaceuticals and agrochemicals due to its halogen-nitro synergy .

1,3-Dinitrobenzene Derivatives

- Structure : Shared 1,3-dinitro substitution but lack bromo and chloroethyl groups.

- Key Data: Property 1,3-Dinitrobenzene Target Compound Boiling Point (°C) 291 Not reported Solubility (H₂O) Insoluble Likely low Alkylating Activity None Moderate (via chloroethyl)

- Biological Relevance: Nitroaromatics are known for mutagenicity and cytotoxicity, but the chloroethyl group in the target compound may enhance DNA alkylation, similar to nitrosoureas .

Chloroethyl-Substituted Nitrosoureas

- Example : 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (–4).

- Comparison: Alkylation Mechanism: Both compounds utilize the 2-chloroethyl group for alkylation. In nitrosoureas, this group decomposes to form reactive ethyl diazonium ions, crosslinking DNA . Biodistribution: Nitrosoureas exhibit high lipid solubility (octanol/water coefficient ~1.5), enabling blood-brain barrier penetration. The target compound’s nitro groups may reduce lipid solubility compared to nitrosoureas . Toxicity: Nitrosoureas’ carbamoylating activity increases toxicity, whereas the target compound’s nitro groups may dominate its toxicological profile .

Key Physicochemical Data

Biological Activity

5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene is an organic compound classified as a nitroaromatic compound. Its structure features bromine, chlorine, and nitro groups attached to a benzene ring, which contribute to its unique reactivity and biological activity. This compound is primarily synthesized through the nitration of 5-Bromo-2-(2-chloroethyl)benzene using a mixture of concentrated nitric and sulfuric acids.

- IUPAC Name : this compound

- CAS Number : 1000343-31-6

- Molecular Formula : C8H6BrClN2O4

- Molecular Weight : 277.49 g/mol

The biological activity of this compound involves its interaction with biological molecules through its reactive functional groups. The nitro groups can be reduced to form reactive intermediates that interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development and biochemical research.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways. For instance, it can inhibit glutathione S-transferases (GSTs), which play a crucial role in detoxifying harmful compounds in cells. The inhibition of GSTs may lead to increased sensitivity to toxic agents in biological systems.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound has cytotoxic effects on various cell lines. The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Studies

Several case studies have highlighted the compound's biological activity:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

- Enzyme Activity Assay : Another study assessed the inhibitory effects of this compound on GST activity in rat liver microsomes. The results showed significant inhibition at concentrations above 10 µM, indicating its potential as a chemical probe for studying enzyme function in toxicology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-nitrobenzene | Lacks chloroethyl group | Less reactive than the target compound |

| 2-Chloro-5-nitrobenzene | Simple nitro substitution | Limited biological applications |

| 1-Bromo-2,4-dinitrobenzene | Contains two nitro groups | Higher mutagenicity |

The presence of both bromine and chlorine substituents along with multiple nitro groups in this compound enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.